4-(1,6,7-trimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
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Description
4-(1,6,7-trimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N6O4S and its molecular weight is 442.49. The purity is usually 95%.
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Scientific Research Applications
Molecular Synthesis and Bioactivity
Compounds similar to the chemical structure have been explored for various scientific applications. For instance, benzenesulfonamides have been synthesized and studied for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Interestingly, certain derivatives exhibit cytotoxic activities, potentially crucial for further anti-tumor activity studies. These compounds have demonstrated strong inhibition of human cytosolic isoforms, indicating their therapeutic potential (Gul et al., 2016).
Synthesis of Heterocyclic Compounds
The chemical structure also relates to the synthesis of new heterocycles, such as imidazo purine derivatives. These compounds have been synthesized through treatments and cyclization processes, leading to interesting chemical entities. Such synthetic pathways and derivatives are crucial for developing novel compounds with potential biological applications (Shimada et al., 1993).
Photodynamic Therapy and Cancer Treatment
Benzenesulfonamide derivatives have been found to have significant applications in photodynamic therapy, especially for cancer treatment. The synthesis and characterization of new zinc phthalocyanine compounds with substituted benzenesulfonamide groups have demonstrated promising properties as photosensitizers. Their fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield are particularly important for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Antagonistic Properties and Drug Design
Further research has explored the potential of these compounds as human adenosine receptor antagonists. Molecules with structures similar to the query compound have been synthesized and evaluated for their affinities at various human adenosine receptors. These studies are crucial for understanding the molecular interactions and designing selective ligands for therapeutic purposes (Baraldi et al., 2011).
Properties
IUPAC Name |
4-[4,7,8-trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c1-11(2)10-24-18(27)16-17(23(5)20(24)28)22-19-25(12(3)13(4)26(16)19)14-6-8-15(9-7-14)31(21,29)30/h6-9H,1,10H2,2-5H3,(H2,21,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBJUUGATOUCSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC(=C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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